An In-Depth Technical Guide to the Chemical Structure Elucidation of Tetrabenzylthiuram Disulfide
An In-Depth Technical Guide to the Chemical Structure Elucidation of Tetrabenzylthiuram Disulfide
This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of tetrabenzylthiuram disulfide. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic analysis, and structural confirmation of this important organosulfur compound.
Introduction to Tetrabenzylthiuram Disulfide
Tetrabenzylthiuram disulfide, also known as TBzTD, is an organosulfur compound widely utilized as a rubber accelerator in vulcanization processes.[1] Its molecular structure, featuring two thiuram disulfide groups attached to four benzyl (B1604629) groups, imparts stability and efficacy in promoting the cross-linking of rubber polymers.[1] From a chemical standpoint, its formal IUPAC name is dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate.[2] Understanding its precise chemical structure is paramount for its application and for the development of new, environmentally friendly accelerators.
Chemical and Physical Properties
The fundamental properties of tetrabenzylthiuram disulfide are summarized below. These data are crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₃₀H₂₈N₂S₄[1][2][3][4] |
| Molecular Weight | 544.82 g/mol [3][4] |
| Appearance | White to off-white or pale yellow solid[1][3] |
| Melting Point | 124-137 °C[3][4] |
| CAS Number | 10591-85-2[2][3] |
| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4[1][2] |
Experimental Protocols: Synthesis of Tetrabenzylthiuram Disulfide
The synthesis of tetrabenzylthiuram disulfide is typically achieved through a two-step process involving the reaction of dibenzylamine (B1670424) with carbon disulfide, followed by an oxidation step. Several methods exist, with variations in the oxidizing agent and reaction medium.[5][6][7]
A common synthetic route is as follows:
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Formation of the Dithiocarbamate Intermediate: Dibenzylamine is reacted with carbon disulfide in an aqueous medium.[5] In some procedures, a base such as sodium hydroxide (B78521) is used to facilitate the formation of the sodium salt of the dithiocarbamate.[6][8]
-
Oxidation to Tetrabenzylthiuram Disulfide: The resulting intermediate is then oxidized to form the disulfide bridge. A common and environmentally friendly oxidizing agent for this step is hydrogen peroxide.[5][6] The reaction is typically heated to reflux to ensure completion.[5]
-
Isolation and Purification: After the reaction is complete, the solid product, tetrabenzylthiuram disulfide, is isolated by filtration, washed with water, and dried.[5][6]
This process is favored for its high yield and the absence of organic solvent residues in the final product.[5]
Spectroscopic Data and Structure Elucidation
The confirmation of the chemical structure of tetrabenzylthiuram disulfide relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.2-7.4 | Multiplet | C₆H₅ |
| Benzylic Protons | ~4.8-5.0 | Singlet | -CH₂- |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Thiocarbonyl Carbon | ~200 | C=S |
| Aromatic Carbons | ~127-137 | C₆H₅ |
| Benzylic Carbon | ~55-60 | -CH₂- |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
IR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of tetrabenzylthiuram disulfide is expected to show characteristic absorption bands.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | ~3030-3100 | Stretch |
| Aliphatic C-H | ~2850-2960 | Stretch |
| C=S (Thiocarbonyl) | ~1000-1250 | Stretch |
| C-N | ~1250-1350 | Stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Technique | Expected m/z Value | Interpretation |
| Molecular Ion Peak [M]⁺ | 544.11 | Corresponds to the molecular weight of C₃₀H₂₈N₂S₄.[2] |
| Major Fragment | Varies | Fragmentation may occur at the disulfide bond or involve the loss of benzyl groups. |
Workflow for Structure Elucidation
The logical flow for the elucidation of the chemical structure of tetrabenzylthiuram disulfide is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of Tetrabenzylthiuram Disulfide.
Conclusion
The elucidation of the chemical structure of tetrabenzylthiuram disulfide is a systematic process that combines chemical synthesis with a suite of powerful spectroscopic techniques. The data obtained from NMR, IR, and Mass Spectrometry collectively provide unambiguous evidence for the assigned structure, C₃₀H₂₈N₂S₄. This foundational knowledge is critical for its quality control in industrial applications and for guiding the development of next-generation materials.
References
- 1. CAS 10591-85-2: Tetrabenzylthiuram disulfide | CymitQuimica [cymitquimica.com]
- 2. Tetrabenzylthiuram disulfide | C30H28N2S4 | CID 355227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrabenzylthiuramdisulfide | 10591-85-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CN111018761B - Synthesis process of tetrabenzylthiuram disulfide - Google Patents [patents.google.com]
- 6. CN105367469A - Tetrabenzylthiuramdisulfide synthesis method - Google Patents [patents.google.com]
- 7. Process for preparing Tetrabenzylthiuramdisulfide_Chemicalbook [chemicalbook.com]
- 8. CN1827596A - Process for preparing tetra-benzyl thiram disulfide - Google Patents [patents.google.com]
